(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride structure elucidation
(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of (6,6-Dimethylmorpholin-2-yl)methanol Hydrochloride
Abstract
This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride, a substituted morpholine derivative of interest to medicinal chemists and drug development professionals. As a Senior Application Scientist, this document moves beyond a simple listing of methods to detail the underlying scientific rationale for the strategic application of High-Resolution Mass Spectrometry (HRMS), Elemental Analysis, Infrared (IR) Spectroscopy, advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and Single-Crystal X-ray Crystallography. We emphasize a self-validating system of protocols, where each analytical step corroborates the last, culminating in a definitive structural assignment. This guide is intended for researchers and scientists requiring a robust framework for the characterization of novel chemical entities.
Strategic Overview: A Logic-Driven Approach to Elucidation
The workflow is designed to be efficient and conclusive, minimizing ambiguity at each stage.
Caption: Overall workflow for structure elucidation.
Foundational Analysis: Molecular Formula and Composition
The first and most critical step is to establish the molecular formula. This is a two-pronged approach using High-Resolution Mass Spectrometry (HRMS) for exact mass and Elemental Analysis for percentage composition. This dual verification is a hallmark of a self-validating protocol.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: HRMS is chosen over standard MS for its ability to measure mass-to-charge ratios to within a few parts per million (ppm). This precision is sufficient to distinguish between isobaric compounds (molecules with the same nominal mass but different elemental formulas), providing a high degree of confidence in the molecular formula of the free base.
Expected Results: The analysis is performed on the free base (C₇H₁₅NO₂), which has a monoisotopic mass of 145.1103 u. In electrospray ionization (ESI) positive mode, the compound will be detected as the protonated molecule, [M+H]⁺.
| Parameter | Expected Value |
| Species | [M+H]⁺ |
| Molecular Formula (ion) | C₇H₁₆NO₂⁺ |
| Calculated Exact Mass | 146.1176 u |
| Observed Mass (Typical) | 146.1175 ± 0.0005 u |
| Mass Accuracy | < 5 ppm |
Elemental Analysis (CHN)
Expertise & Rationale: Elemental analysis provides an independent, quantitative confirmation of the mass percentages of carbon, hydrogen, and nitrogen in the hydrochloride salt (C₇H₁₆ClNO₂). A close match between theoretical and experimental values validates the formula derived from HRMS and confirms the presence of the single chloride counter-ion.
| Element | Theoretical % |
| Carbon (C) | 46.28% |
| Hydrogen (H) | 8.88% |
| Chlorine (Cl) | 19.52% |
| Nitrogen (N) | 7.71% |
| Oxygen (O) | 17.61% |
Protocol 1: HRMS Analysis via ESI-TOF
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Sample Preparation: Dissolve 0.1 mg of the compound in 1 mL of methanol.
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Instrument: Agilent 6545 Q-TOF LC/MS or equivalent.
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Ionization Mode: ESI Positive.
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Infusion: Introduce the sample via direct infusion at 5 µL/min.
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Mass Range: Scan from m/z 50 to 500.
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Calibration: Perform an internal calibration during the run using a reference standard mixture to ensure high mass accuracy.
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Data Analysis: Determine the exact mass of the most abundant ion and use formula-finding software to confirm the elemental composition.
Functional Group Identification: FTIR Spectroscopy
Expertise & Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in the molecule. The hydrochloride form presents a distinct spectral signature, particularly the broad absorbances associated with the protonated amine and hydroxyl groups.
Expected Absorptions:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 (broad) | Strong | O-H stretch (alcohol) |
| 3000-2700 (broad) | Medium-Strong | N⁺-H stretch (ammonium salt) |
| 2970-2850 | Strong | C-H stretch (aliphatic) |
| 1150-1050 | Strong | C-O stretch (ether and alcohol) |
The broad, overlapping N⁺-H and O-H stretching bands are characteristic of amino alcohol salts and provide immediate, confirmatory evidence of these crucial functional groups.
Definitive Connectivity: Advanced NMR Spectroscopy
NMR is the cornerstone of structure elucidation, providing atom-by-atom information on the carbon-hydrogen framework. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to piece together the molecular puzzle.
Protocol 2: NMR Sample Preparation and Acquisition
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Sample Preparation: Dissolve ~10 mg of (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride in 0.6 mL of Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is often preferred for hydrochloride salts to ensure dissolution and allows for the exchange and disappearance of the labile O-H and N-H protons.
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Instrument: Bruker AVANCE III 400 MHz spectrometer or equivalent.[1]
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1D Experiments: Acquire standard ¹H and ¹³C{¹H} spectra.
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DEPT-135: Run a DEPT-135 experiment to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals.
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2D Experiments: Acquire gCOSY, gHSQC, and gHMBC experiments using standard pulse programs. Optimize acquisition and processing parameters for the sample.
¹H and ¹³C NMR Analysis
The proton and carbon spectra provide the fundamental building blocks. The gem-dimethyl group should appear as two distinct singlets in both the ¹H and ¹³C spectra due to the chiral center at C2, making them magnetically non-equivalent.
Table 1: Predicted ¹H and ¹³C NMR Data (in D₂O, referenced to TSP) [2]
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | ¹H Multiplicity | ¹H Integration |
| C2 | ~75-78 | ~3.8-4.0 | m | 1H |
| C3 | ~45-48 | ~3.0-3.2 (eq), ~2.8-3.0 (ax) | m | 2H |
| C5 | ~50-53 | ~3.3-3.5 (eq), ~3.1-3.3 (ax) | m | 2H |
| C6 | ~68-72 | - | - | - |
| C7 (-CH₂OH) | ~60-63 | ~3.5-3.7 | m | 2H |
| C8 (CH₃) | ~25-28 | ~1.25 | s | 3H |
| C9 (CH₃) | ~22-25 | ~1.20 | s | 3H |
2D NMR: Assembling the Structure
Expertise & Rationale: While 1D NMR provides the parts list, 2D NMR shows how they connect.
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COSY (¹H-¹H Correlation Spectroscopy): Identifies proton-proton coupling networks. A key correlation will be observed between the C2-H proton and the protons of the attached C7-H₂OH group, as well as the C3-H₂ protons, confirming this segment of the molecule.
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HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to its attached carbon, assigning the signals in Table 1 with certainty.
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HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for establishing the overall carbon skeleton by revealing 2- and 3-bond correlations between protons and carbons. It is the definitive tool for linking the isolated fragments into the final structure.
Caption: Key HMBC correlations confirming the molecular backbone.
Trustworthiness: The HMBC experiment is self-validating. For instance, the protons of both gem-dimethyl groups (H8, H9) must show correlations to the quaternary carbon C6 and the adjacent methylene carbon C5. This single experiment unambiguously places the gem-dimethyl group next to the ring oxygen and adjacent to the C5 methylene group, confirming the "6,6-dimethyl" nomenclature.
Gold Standard Confirmation: Single-Crystal X-ray Crystallography
Expertise & Rationale: While NMR provides an exquisite solution-state picture of the molecule's connectivity, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure in the solid state. It provides a 3D model of the molecule, confirming not only the connectivity but also the relative stereochemistry and the conformation of the morpholine ring (typically a chair). For pharmaceutical compounds, understanding the solid-state structure is critical.[3]
Protocol 3: Crystal Growth and Mounting
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Crystal Growth: Slow evaporation is the most common method. Dissolve the compound to saturation in a suitable solvent system (e.g., methanol/diethyl ether, ethanol/water) in a loosely covered vial. Allow the solvent to evaporate over several days.
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Crystal Selection: Identify a single, well-formed crystal with sharp edges and no visible defects under a microscope.
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Mounting: Carefully mount the selected crystal on a cryo-loop.
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Data Collection: Collect diffraction data on a diffractometer (e.g., Bruker D8 VENTURE) at a low temperature (e.g., 100 K) to minimize thermal motion.
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Structure Solution & Refinement: Solve and refine the structure using standard software packages (e.g., SHELX).
Expected Outcome: The resulting crystal structure will provide precise bond lengths, bond angles, and torsional angles. It will definitively show the chair conformation of the morpholine ring, the relative orientation of the substituents (e.g., whether the methanol group is axial or equatorial), and the hydrogen bonding interactions between the ammonium proton, the hydroxyl group, and the chloride anion in the crystal lattice.
Conclusion: A Unified Structural Assignment
The described workflow provides a rigorous and self-validating pathway to the complete structure elucidation of (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride.
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HRMS and Elemental Analysis collaboratively established the correct molecular formula, C₇H₁₆ClNO₂.
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FTIR Spectroscopy confirmed the presence of the key alcohol and secondary ammonium functional groups.
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A full suite of 1D and 2D NMR experiments unambiguously determined the atomic connectivity, confirming the 2-methanol and 6,6-dimethyl substitution pattern on the morpholine ring.
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Single-Crystal X-ray Crystallography provided the definitive solid-state 3D structure, confirming connectivity, conformation, and relative stereochemistry.
By integrating these techniques, we move from a hypothesis to a certainty, providing the high-quality, reliable data essential for drug development and scientific research.
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